molecular formula C17H18N2O3S B11658782 Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate

Cat. No.: B11658782
M. Wt: 330.4 g/mol
InChI Key: SZBLMHMEZGAWAI-UHFFFAOYSA-N
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Description

Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a cyano group, a phenyl ring, a tetrahydropyridine ring, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the condensation of a suitable cyanoacetate with a phenyl-substituted tetrahydropyridine derivative under basic conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The resulting intermediate is then treated with a sulfanyl acetate derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of substituents on the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For example, the cyano group may act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The phenyl ring and tetrahydropyridine moiety may contribute to binding affinity and specificity. The sulfanyl acetate group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]propanoate: Similar structure with a propanoate group instead of acetate.

    Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]butanoate: Similar structure with a butanoate group instead of acetate.

Uniqueness

Propan-2-yl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyano group, phenyl ring, and sulfanyl acetate moiety makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

propan-2-yl 2-[(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C17H18N2O3S/c1-11(2)22-16(21)10-23-17-14(9-18)13(8-15(20)19-17)12-6-4-3-5-7-12/h3-7,11,13H,8,10H2,1-2H3,(H,19,20)

InChI Key

SZBLMHMEZGAWAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2)C#N

Origin of Product

United States

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